molecular formula C11H16O2 B13964768 (4-Isopropyl-3-methoxyphenyl)methanol

(4-Isopropyl-3-methoxyphenyl)methanol

Cat. No.: B13964768
M. Wt: 180.24 g/mol
InChI Key: UGNWVAUDNUJJGM-UHFFFAOYSA-N
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Description

(4-Isopropyl-3-methoxyphenyl)methanol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropyl-3-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone. For example, the reduction of 4-isopropyl-3-methoxybenzaldehyde using a reducing agent like sodium borohydride (NaBH4) in an alcohol solvent can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(4-Isopropyl-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.

    Reduction: NaBH4 or LiAlH4 in an alcohol solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-Isopropyl-3-methoxybenzaldehyde or 4-Isopropyl-3-methoxyacetophenone.

    Reduction: 4-Isopropyl-3-methoxycyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Isopropyl-3-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isopropyl-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylmethanol
  • 4-Isopropylphenylmethanol
  • 3-Methoxyphenylmethanol

Uniqueness

(4-Isopropyl-3-methoxyphenyl)methanol is unique due to the presence of both an isopropyl group and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity, compared to similar compounds .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(3-methoxy-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C11H16O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3

InChI Key

UGNWVAUDNUJJGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CO)OC

Origin of Product

United States

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